molecular formula C9H17NO4 B3068347 tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate CAS No. 412278-24-1

tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate

Cat. No. B3068347
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-BQBZGAKWSA-N
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Description

The compound “tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate” is a chemical compound with potential applications in various fields .

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogues : This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to the advancement of nucleotide chemistry (Ober et al., 2004).

  • Formation of Isostructural Diacetylenes : It's used in forming new members of the isostructural family of compounds with the formula BocNHCH2CCCCX, where X can be H, Cl, Br, or I. These compounds demonstrate interesting hydrogen and halogen bonding interactions (Baillargeon et al., 2017).

  • Cascade Pathway Assembly of Amino Chromones : The compound has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the assembly of 3-aminochromones. This has applications in constructing a range of amino pyrimidines, expanding its synthetic utility (Wang et al., 2022).

  • Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : It is involved in the synthesis of furo[3,2-c]oxepin-4-one derivatives, indicating its role in complex organic synthesis processes (Kobayashi et al., 2004).

  • Natural Product Synthesis Intermediates : This compound is a key intermediate in synthesizing natural product jaspine B, highlighting its role in the synthesis of biologically active compounds (Tang et al., 2014).

  • Diels-Alder Reaction Studies : It's used in the preparation and study of Diels-Alder reactions, which are crucial in synthetic organic chemistry (Padwa et al., 2003).

  • Crystallographic Studies : The compound has been studied for its crystallographic properties, providing insights into its structural aspects important for synthesis and material science applications (Kant et al., 2015).

  • Hydrogen Bond Interactions : Research has focused on understanding the interplay of strong and weak hydrogen bonds in derivatives of this compound, which is important for designing molecules with desired properties (Das et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its concentration, the manner in which it is used, and the specific environment in which it is used .

Future Directions

The future directions for research and development involving this compound could include further exploration of its potential applications, as well as detailed studies of its physical and chemical properties, safety and hazards, and mechanism of action .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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